molecular formula C7H4ClF3 B14047344 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene

1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene

Cat. No.: B14047344
M. Wt: 180.55 g/mol
InChI Key: JJIXQKKYZGGMEQ-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene can be synthesized through various methods. One common approach involves the halogenation of difluorobenzene derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acids.

Scientific Research Applications

1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

    1-Chloro-2,3-difluoro-5-nitrobenzene: Similar in structure but contains a nitro group instead of a fluoromethyl group.

    1-Chloro-2,3-difluorobenzene: Lacks the fluoromethyl group, making it less reactive in certain chemical reactions.

Uniqueness: 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene is unique due to the presence of both chlorine and multiple fluorine atoms, which confer distinct chemical properties

Properties

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

IUPAC Name

1-chloro-2,3-difluoro-5-(fluoromethyl)benzene

InChI

InChI=1S/C7H4ClF3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,3H2

InChI Key

JJIXQKKYZGGMEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)CF

Origin of Product

United States

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